molecular formula C15H14N4OS B277158 1-(2,5-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)ethanone

1-(2,5-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)ethanone

Cat. No. B277158
M. Wt: 298.4 g/mol
InChI Key: YHABQIWKSGUVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)ethanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known by its chemical name, DMPE, and has been the focus of research in the fields of biochemistry and pharmacology.

Mechanism of Action

DMPE works by binding to the active site of enzymes, preventing them from carrying out their normal functions. This binding can be reversible or irreversible depending on the specific enzyme and the conditions of the reaction.
Biochemical and Physiological Effects:
DMPE has been shown to have a range of biochemical and physiological effects in laboratory experiments. These effects include changes in cellular signaling pathways, inhibition of enzyme activity, and alterations in gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using DMPE in laboratory experiments include its specificity for certain enzymes and its ability to inhibit their activity. However, limitations include the potential for off-target effects and the need to optimize conditions for each specific experiment.

Future Directions

There are many potential future directions for research on DMPE. One area of interest is the development of more specific inhibitors for specific enzymes. Another area of research could focus on the use of DMPE in combination with other compounds to enhance its activity. Additionally, studies could investigate the potential applications of DMPE in other areas of scientific research, such as neuroscience or immunology.
In conclusion, DMPE is a chemical compound that has been synthesized and studied for its potential applications in scientific research. Its ability to inhibit enzyme activity has potential applications in cancer research and other areas of scientific research. Further research is needed to fully understand the potential of DMPE and to explore its many future directions.

Synthesis Methods

The synthesis of DMPE involves the reaction of 2,5-dimethylphenylacetonitrile with 6-mercaptopurine in the presence of a base. This reaction results in the formation of DMPE as the final product. The synthesis method has been optimized to produce high yields of DMPE with good purity.

Scientific Research Applications

DMPE has been studied for its potential applications in scientific research. One area of research has focused on its ability to inhibit the activity of specific enzymes, such as tyrosine kinases. This inhibition can lead to changes in cellular signaling pathways and has potential applications in cancer research.

properties

Product Name

1-(2,5-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)ethanone

Molecular Formula

C15H14N4OS

Molecular Weight

298.4 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-2-(7H-purin-6-ylsulfanyl)ethanone

InChI

InChI=1S/C15H14N4OS/c1-9-3-4-10(2)11(5-9)12(20)6-21-15-13-14(17-7-16-13)18-8-19-15/h3-5,7-8H,6H2,1-2H3,(H,16,17,18,19)

InChI Key

YHABQIWKSGUVDF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C(=O)CSC2=NC=NC3=C2NC=N3

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CSC2=NC=NC3=C2NC=N3

Origin of Product

United States

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